4-Phenyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol
Description
Historical Development and Significance in Heterocyclic Chemistry
The 1,2,4-triazole scaffold has been a cornerstone of heterocyclic chemistry since its first synthesis in the late 19th century. Early work on triazoles, such as the Einhorn–Brunner reaction (1895) and Pellizzari reaction (1911), established methods for constructing this nitrogen-rich ring system. These reactions typically involved cyclization of acylhydrazines or thiosemicarbazides, as exemplified by the synthesis of unsubstituted 1,2,4-triazole from thiosemicarbazide via formylation and oxidative cyclization.
The introduction of substituents at positions 3, 4, and 5 of the triazole ring emerged as a strategy to modulate electronic and steric properties. The incorporation of pyridyl groups, as seen in 4-phenyl-5-pyridin-3-yl-4H-triazole-3-thiol, became prominent in the 2000s with advances in cross-coupling chemistry. For instance, the regioselective S-alkylation of 1H-1,2,4-triazole-3-thiol with aryl halides enabled precise functionalization at position 3. Simultaneously, the development of microwave-assisted synthesis reduced reaction times for triazole-thiol derivatives from hours to minutes, facilitating high-throughput screening.
Structural Features of the 1,2,4-Triazole-3-thiol Framework
The 1,2,4-triazole ring in this compound exhibits near-perfect planarity, with C–N and N–N bond lengths ranging from 132–136 pm, consistent with aromatic delocalization. Key structural parameters include:
| Property | Value/Range | Significance |
|---|---|---|
| Ring planarity deviation | < 5 pm | Facilitates π-stacking interactions |
| N–N bond length | 136 pm (N1–N2) | Contributes to tautomeric stability |
| C–S bond length | 178 pm | Enables thiol-disulfide redox activity |
The thiol group at position 3 confers distinct chemical behavior:
- pK~a~ ≈ 8.5–10.5 (depending on substitution)
- Oxidation potential (E°') of −0.15 V vs. SCE for S–H to S–S transformation
- Hydrogen-bond donor capacity (σ = 1.0 in Hammett analysis)
The phenyl and pyridin-3-yl substituents create an amphiphilic molecular architecture. The phenyl group enhances lipophilicity (calculated logP ≈ 2.8), while the pyridine nitrogen participates in hydrogen bonding (H-bond basicity β ≈ 0.4).
Position Within Medicinal Chemistry Research
This compound occupies a strategic position in drug discovery due to its dual heteroaromatic systems. The triazole-thiol moiety serves as a bioisostere for:
- Oxadiazoles (improved metabolic stability)
- Thiadiazoles (enhanced hydrogen bonding capacity)
- Carboxylic acids (reduced ionization at physiological pH)
Structure-activity relationship (SAR) studies reveal critical pharmacophoric features:
- Pyridyl position : 3-Pyridyl substitution enhances antibacterial potency 4-fold compared to 4-pyridyl analogues (MIC = <3.09 vs. 12.5 µg/mL against S. aureus)
- Thiol group : Replacement with methylthio (-SMe) decreases antioxidant activity by 60% (DPPH assay)
- Phenyl substitution : Para-electron-withdrawing groups on phenyl improve microbial membrane penetration (logD increased by 0.8 units)
Current Research Landscape and Challenges
Recent advances (2020–2025) focus on three key areas:
1. Synthetic Methodology Optimization
- Transition metal-catalyzed C–H functionalization for direct pyridyl introduction (Pd(OAc)~2~/phenanthroline systems, 82% yield)
- Flow chemistry approaches reducing reaction time from 8 h to 15 min
2. Computational Design
- Molecular docking studies predicting strong binding to E. coli dihydrofolate reductase (ΔG = −9.8 kcal/mol)
- QSAR models identifying critical descriptors:
- Topological polar surface area (TPSA) > 90 Ų for blood-brain barrier penetration
- Molar refractivity (MR) < 120 for optimal solubility
3. Hybrid Molecule Development
- Conjugation with fluoroquinolones enhances antitubercular activity (MIC~90~ = 0.78 µg/mL vs. M. tuberculosis)
Persistent Challenges
- Solubility limitations : Aqueous solubility <10 µg/mL at pH 7.4
- Metabolic instability : Rapid glucuronidation of thiol group (t~1/2~ = 27 min in liver microsomes)
- Stereochemical complexity : Atropisomerism in ortho-substituted phenyl derivatives
Emerging strategies to address these issues include:
- Prodrug approaches (e.g., S-acetyl protection) improving oral bioavailability by 40%
- Nanocrystal formulations enhancing dissolution rate 5-fold
Properties
IUPAC Name |
4-phenyl-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4S/c18-13-16-15-12(10-5-4-8-14-9-10)17(13)11-6-2-1-3-7-11/h1-9H,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPQWTUKCULYHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10972805 | |
| Record name | 4-Phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10972805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5729-09-9 | |
| Record name | 4-Phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10972805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Two-Step Synthesis via Hydrazinecarbothioamide Intermediate
The most widely reported method involves a two-step protocol starting from nicotinoyl hydrazide and phenyl isothiocyanate:
Step 1: Formation of 2-Nicotinoyl-N-phenylhydrazinecarbothioamide
Nicotinoyl hydrazide (pyridin-3-yl carbonyl hydrazide) reacts with phenyl isothiocyanate in ethanol under reflux (78–80°C, 4–6 hours), yielding the thiocarbamide intermediate. The reaction proceeds via nucleophilic addition of the hydrazide’s amino group to the electrophilic carbon of phenyl isothiocyanate:
$$
\text{C₅H₄N–CONHNH₂ + C₆H₅NCS → C₅H₄N–CONHNH–C(S)NHC₆H₅}
$$
Key Parameters :
- Solvent: Anhydrous ethanol (optimal for solubility and reactivity).
- Stoichiometry: 1:1 molar ratio of hydrazide to isothiocyanate.
- Yield: 70–75% after recrystallization from ethanol.
Step 2: Cyclization to Triazole-Thiol
The intermediate undergoes base-mediated cyclization in aqueous sodium hydroxide (10% w/v, 80°C, 2 hours), forming the triazole-thiol core. The mechanism involves intramolecular nucleophilic attack by the thiolate anion on the adjacent carbonyl carbon, followed by dehydration:
$$
\text{C₅H₄N–CONHNH–C(S)NHC₆H₅ + NaOH → C₁₃H₁₀N₄S + H₂O + NH₃}
$$
Optimization Insights :
- Base Strength : Higher NaOH concentrations (>15%) reduce yields due to side reactions (e.g., hydrolysis of the pyridinyl group).
- Temperature : Cyclization below 70°C leads to incomplete conversion, while temperatures >90°C promote decomposition.
- Isolation : Acidification with HCl to pH 2–3 precipitates the product, which is filtered and washed with cold water.
Alternative One-Pot Synthesis
A modified one-pot approach condenses the two steps into a single reaction vessel, reducing purification steps:
- Reagents : Nicotinoyl hydrazide (1 equiv), phenyl isothiocyanate (1.1 equiv), NaOH (1.5 equiv).
- Conditions : Ethanol/water (3:1 v/v), reflux (80°C, 6 hours).
- Yield : 68–72%, comparable to the two-step method but with lower purity (85–90% vs. 95–98%).
Advantages :
- Reduced solvent usage and processing time.
- Suitable for small-scale laboratory synthesis.
Limitations :
- Requires precise pH control during NaOH addition to avoid byproducts.
Analytical Characterization
Structural Confirmation
Spectroscopic Methods :
- ¹H NMR (DMSO-d₆, 400 MHz):
- IR (KBr, cm⁻¹):
Elemental Analysis :
Purity Assessment
- HPLC : C₁₈ column (4.6 × 250 mm), acetonitrile/water (70:30), flow rate 1.0 mL/min, retention time 6.8 min, purity ≥95%.
- Melting Point : 198–200°C (uncorrected).
Reaction Optimization Strategies
Solvent Effects
Comparative studies in ethanol, methanol, and acetonitrile reveal:
Catalytic Enhancements
Adding 5 mol% tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst improves cyclization efficiency (yield increase: 70% → 78%) by facilitating thiolate anion formation.
Chemical Reactions Analysis
Condensation Reactions with Aldehydes/Ketones
The thiol group reacts with aldehydes or ketones under basic conditions to form thioacetohydrazides or Schiff base derivatives. For example:
-
Schiff base formation : Reacting with aromatic aldehydes (e.g., benzaldehyde) yields hydrazone derivatives. These reactions typically occur in ethanol under reflux, with yields ranging from 60% to 85% depending on substituents .
-
Thioacetohydrazide synthesis : Condensation with α-bromo-γ-butyrolactone in acetic acid produces 3-(1,2,4-triazol-3-ylsulfanyl)-substituted derivatives .
Example reaction pathway :
Nucleophilic Substitution at Thiol Group
The sulfur atom acts as a nucleophile in SN reactions, forming thioether bonds. Key examples include:
Oxidation and Reduction Reactions
-
Oxidation : The thiol group oxidizes to disulfides or sulfonic acids using H₂O₂ or KMnO₄. Disulfide formation is critical for stabilizing dimeric structures in biological systems.
-
Reduction : Derivatives with nitro groups (e.g., from Schiff bases) can be reduced to amines using NaBH₄ or H₂/Pd-C .
Notable reduction example :
(Yield: 57%, m.p. 183–185°C)
Cyclization Reactions
Cyclization with thioglycolic acid or hydrazine hydrate produces fused heterocycles:
-
Thiazolo[3,2-b] triazole-6(5H)-ones : Formed via intramolecular cyclization in acetic acid .
-
Triazolothiadiazines : Synthesized by reacting with chloroacetic acid followed by cyclodehydration .
Coordination Chemistry
The compound acts as a bidentate ligand , coordinating transition metals (e.g., Cu²⁺, Zn²⁺) through sulfur and triazole nitrogen atoms. Such complexes exhibit enhanced antimicrobial and anticancer activities compared to the free ligand .
Example metal complex :
(Characterized by XRD; CCDC 875784)
Biological Activity Correlation
Derivatives synthesized via these reactions demonstrate significant bioactivity:
-
Antimicrobial : Schiff base derivatives inhibit E. coli (MIC: 12.5 µg/mL) and C. albicans (MIC: 25 µg/mL) .
-
Anticancer : Hydrazone derivatives show IC₅₀ values of 8.2–14.7 µM against melanoma (IGR39) and breast cancer (MDA-MB-231) cells .
Stability and Reaction Optimization
Scientific Research Applications
Antimicrobial Properties
Research indicates that 4-Phenyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol exhibits significant antimicrobial activity against various bacterial and fungal strains. For instance:
- In Vitro Studies : The compound has shown effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating potential as an antibacterial agent .
Anticancer Activity
The compound has also been investigated for its anticancer properties:
- Cytotoxic Effects : Studies reveal that it exhibits cytotoxic effects on several cancer cell lines such as human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) .
- Mechanism of Action : It is suggested that the compound may inhibit cancer cell migration, indicating its potential as an antimetastatic agent .
Enzyme Inhibition
The compound interacts with specific enzymes, influencing various biochemical pathways:
- Carbonic Anhydrase Inhibition : It has been shown to inhibit carbonic anhydrase activity, which can have implications in treating conditions like glaucoma and epilepsy .
- Cholinesterase Inhibition : The inhibition of cholinesterase suggests potential applications in neurodegenerative disorders like Alzheimer's disease .
Case Studies
Several studies have documented the applications of this compound:
Mechanism of Action
The mechanism of action of 4-Phenyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. It can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to its pharmacological effects . The triazole ring and thiol group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Key Observations :
- Pyridine vs. Pyrazole/Thiophene : Pyridin-3-yl substituents (as in the target compound) may enhance binding to kinase targets due to nitrogen’s lone pair, whereas thiophene () or pyrazole () substituents prioritize lipophilicity or radical scavenging.
- Electron-Withdrawing Groups : Fluorine at position 4 () increases membrane permeability but may reduce solubility.
- Bulkier Substituents : Indolepropyl or pyrrole groups () improve target engagement in enzyme inhibition but may hinder synthetic accessibility.
Antimicrobial Activity
- 4-Phenyl-5-pyridin-3-yl-4H-triazole-3-thiol: Limited direct data, but docking studies suggest affinity for lanosterol 14-α-demethylase (fungal CYP51), a target for antifungal agents .
- 4-Amino-5-phenyl analogs: Demonstrated MIC values of 8–32 μg/mL against Staphylococcus aureus and Escherichia coli .
Antitumor Activity
- Triazole-3-thiol derivatives: Exhibited cytotoxic activity against HCT-116 colon carcinoma cells (IC₅₀ = 12–45 μM), comparable to Vinblastine .
- Pyridin-3-yl vs. Pyridin-4-yl analogs : Positional isomerism (3- vs. 4-pyridyl) alters binding to kinase ATP pockets; pyridin-3-yl derivatives showed stronger docking scores in anaplastic lymphoma kinase (ALK) models .
Antioxidant Activity
- Alkyl derivatives of 5-(5-methylpyrazol-3-yl)-4-phenyl analogs : Scavenged DPPH radicals with 30–50% efficiency at 100 μM, linked to the thiol group’s redox activity .
Biological Activity
4-Phenyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and potential therapeutic applications.
- Molecular Formula : C13H10N4S
- Molecular Weight : 254.31 g/mol
- CAS Number : 57600-03-0
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. A notable study synthesized various derivatives and evaluated their cytotoxic effects against several cancer cell lines, including:
- Human melanoma (IGR39)
- Triple-negative breast cancer (MDA-MB-231)
- Pancreatic carcinoma (Panc-1)
The results indicated that the synthesized compounds exhibited significant cytotoxicity, particularly against melanoma cells. For instance, specific derivatives demonstrated enhanced selectivity towards cancer cells while inhibiting cell migration, suggesting potential as antimetastatic agents .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. It has been tested against various bacterial strains and has demonstrated effectiveness comparable to established antibiotics. The mechanism of action is believed to involve disruption of bacterial cell walls and interference with metabolic pathways .
Research Findings and Case Studies
| Study | Findings |
|---|---|
| PMC9416745 | Identified several derivatives with potent anticancer activity; most effective against melanoma cells. |
| De Gruyter Study | Highlighted the structural diversity of triazole compounds contributing to their biological activity; emphasized the role of sulfur in enhancing potency. |
| PMC7412134 | Discussed the broad spectrum of biological activities associated with triazolethiones, including anti-inflammatory and antioxidant effects. |
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Biological Receptors : The triazole moiety acts as a pharmacophore that interacts with various biological receptors through hydrogen bonding and dipole interactions.
- Inhibition of Enzymatic Activity : Some derivatives inhibit key enzymes involved in cancer progression and microbial growth.
- Induction of Apoptosis : Certain compounds induce programmed cell death in cancer cells through mitochondrial pathways.
Q & A
Q. Q1. What are the standard protocols for synthesizing 4-Phenyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol?
Methodological Answer: The compound is typically synthesized via a multi-step process:
Hydrazinolysis and Cyclization : React phenylisothiocyanate with hydrazine derivatives to form 2-isonicotinoyl-N-phenylhydrazinecarbothioamide, followed by alkaline cyclization to yield the triazole-thiol core .
Alkylation/Mannich Reactions : The thiol group undergoes alkylation with alkyl halides (e.g., phenacyl bromide) or Mannich reactions with formaldehyde and secondary amines to produce derivatives .
Key Considerations : Use methanol or ethanol as solvents for cyclization, and monitor pH (basic conditions) to avoid side products like disulfides .
Q. Q2. How is structural confirmation performed for this compound?
Methodological Answer:
- 1H NMR Spectroscopy : Assign peaks based on aromatic protons (δ 7.2–8.5 ppm for pyridinyl and phenyl groups) and thiol protons (δ 3.5–4.5 ppm, depending on alkylation) .
- IR Spectroscopy : Confirm the thiol (-SH) stretch at ~2500 cm⁻¹ and triazole ring vibrations at 1500–1600 cm⁻¹ .
- LC-MS : Validate molecular weight and purity (e.g., m/z 243.3 for the parent compound) .
Advanced Synthesis Optimization
Q. Q3. How can reaction yields be improved during alkylation of the thiol group?
Methodological Answer:
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the thiolate ion .
- Temperature Control : Maintain 0–5°C during alkyl halide addition to minimize disulfide formation .
- Stoichiometric Adjustments : Use a 10% excess of alkyl halide to ensure complete substitution .
Contradiction Note : Some protocols recommend NaOH in methanol , while others use K₂CO₃ in acetone . Comparative studies suggest methanol improves solubility but may reduce selectivity .
Q. Q4. What strategies mitigate by-products in Mannich base synthesis?
Methodological Answer:
- Stepwise Addition : Add formaldehyde and secondary amines separately to control exothermic reactions .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate Mannich bases from unreacted thiols or oligomers .
Data Conflict : reports high yields (~75%) with morpholine derivatives, while notes lower yields (~50%) for bulkier amines, suggesting steric effects .
Chemical Reactivity and Functionalization
Q. Q5. What reagents are suitable for oxidizing the thiol group, and what are the products?
Methodological Answer:
- Oxidation with H₂O₂/I₂ : Converts -SH to disulfides (e.g., dimeric triazole derivatives). Reaction conditions: 1:2 molar ratio of thiol to oxidizer in ethanol at 25°C .
- Selectivity Note : Over-oxidation to sulfonic acids is rare but possible with excess H₂O₂; monitor via TLC .
Q. Q6. How can nucleophilic substitution at the triazole ring be achieved?
Methodological Answer:
- Halogenation : Treat with N-bromosuccinimide (NBS) in CCl₄ to introduce bromine at the 5-position .
- Cross-Coupling : Use Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to attach aryl groups .
Biological Activity and Computational Studies
Q. Q7. What methodologies assess this compound’s kinase inhibitory activity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 2XP2 for anaplastic lymphoma kinase). Key interactions: hydrogen bonding between the triazole-thiol and kinase ATP-binding pocket .
- In Vitro Assays : Measure IC₅₀ via ADP-Glo™ Kinase Assay, comparing to staurosporine as a positive control .
Q. Q8. How are ADME properties predicted for derivatives?
Methodological Answer:
- SwissADME Analysis : Input SMILES strings to predict logP (optimal range: 2–3), bioavailability radar, and CYP450 interactions .
- Key Finding : Derivatives with pyrrole fragments show improved blood-brain barrier permeability due to lower polar surface area (<90 Ų) .
Data Contradictions and Resolution
Q. Q9. Discrepancies exist in reported synthesis yields for S-alkyl derivatives. How can these be resolved?
Methodological Answer:
Q. Q10. Conflicting bioactivity Why do some derivatives show COX-2 inhibition while others do not?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
